molecular formula C12H13Cl2NO3 B2798802 (2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid CAS No. 141627-49-8

(2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid

Cat. No.: B2798802
CAS No.: 141627-49-8
M. Wt: 290.14
InChI Key: RSRQSHMLUDVDMC-JTQLQIEISA-N
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Description

(2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid is an organic compound with a complex structure that includes a dichlorophenyl group, a formamido group, and a methylbutanoic acid backbone

Scientific Research Applications

(2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the dichloro substituents.

    Amidation reaction: The dichlorophenyl intermediate is then reacted with formamide to introduce the formamido group.

    Formation of the butanoic acid backbone:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism of action of (2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(2,4-dichlorophenyl)amino]-3-methylbutanoic acid
  • (2S)-2-[(2,4-dichlorophenyl)carbamoyl]-3-methylbutanoic acid
  • (2S)-2-[(2,4-dichlorophenyl)acetylamino]-3-methylbutanoic acid

Uniqueness

(2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the dichlorophenyl and formamido groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c1-6(2)10(12(17)18)15-11(16)8-4-3-7(13)5-9(8)14/h3-6,10H,1-2H3,(H,15,16)(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRQSHMLUDVDMC-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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